molecular formula C16H26O B1202988 4-tert-Butyl-2,6-diisopropylphenol CAS No. 57354-65-1

4-tert-Butyl-2,6-diisopropylphenol

Cat. No. B1202988
CAS RN: 57354-65-1
M. Wt: 234.38 g/mol
InChI Key: JERVKJDPAKUDRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butyl-2,6-diisopropylphenol involves electrochemical oxidation processes. Richards and Evans (1977) studied the anodic oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives, highlighting the formation of products derived from intermediate phenoxy radicals or phenoxonium ions depending on the solution conditions and electrode potential. This process underscores the importance of electrochemical methods in synthesizing and modifying the molecular structure of phenolic compounds (Richards & Evans, 1977).

Molecular Structure Analysis

The molecular structure of phenolic compounds, including 4-tert-Butyl-2,6-diisopropylphenol and its isomers, has been elucidated through crystallographic studies. Halit et al. (1987) compared the structure of 2-hydroxymethyl-4-tert-butylphenol with 2-hydroxymethyl-4-isopropylphenol, providing insights into their crystallization patterns and intramolecular interactions due to hydrogen bonds around the 4 axis, highlighting the subtle differences in molecular structures induced by tert-butyl and isopropyl groups (Halit et al., 1987).

Chemical Reactions and Properties

The compound's reactivity, particularly through electrochemical oxidation, yields various oxidation products. These include phenoxides leading to phenoxy radicals and subsequent disproportionation to form quinone methides. This reactivity pattern is crucial for understanding the chemical behavior of 4-tert-Butyl-2,6-diisopropylphenol and its derivatives in synthetic applications (Richards & Evans, 1977).

Physical Properties Analysis

The crystallographic study by Halit et al. revealed the tetragonal system of crystallization for similar compounds, providing a basis for understanding the physical properties such as solubility, melting point, and crystalline structure of 4-tert-Butyl-2,6-diisopropylphenol. The presence of tert-butyl and isopropyl groups significantly influences these physical properties through steric effects and hydrogen bonding patterns (Halit et al., 1987).

Chemical Properties Analysis

The chemical properties of 4-tert-Butyl-2,6-diisopropylphenol, as deduced from electrochemical studies, involve its oxidation behavior leading to various reactive intermediates. These studies highlight the compound's role in synthetic chemistry, especially in oxidizing conditions where phenoxonium ions and phenoxy radicals play a crucial role (Richards & Evans, 1977).

Scientific Research Applications

  • 4-tert-Butyl-2,6-diisopropylphenol has been studied for its effects on rats, where it induced hemorrhage and other health complications (Takahashi Osamu & H. Kogo, 1980).

  • Electrochemical oxidation of 4-tert-Butyl-2,6-diisopropylphenol and its derivatives has been explored, demonstrating various chemical reactions and product formations under different conditions (J. Richards & Dennis H. Evans, 1977).

  • The compound's antioxidant properties have been evaluated, comparing it with other phenols and classical antioxidants. It showed notable antioxidant effectiveness in certain conditions (M. Rigobello et al., 2004).

  • Its metabolism and glucuronidation in human and rat liver microsomes were studied, offering insights into its biotransformation and potential implications for medical use (M. Shimizu et al., 2003).

  • 4-tert-Butyl-2,6-diisopropylphenol's use in polymerization reactions and as a stabilizer in various chemical processes has been researched. This includes its role in copolymerization reactions and its stability under different conditions (M. Auer et al., 2004).

  • Its role in the selective conversion of guaiacol to various alkylphenols in chemical processes has been investigated, showing its potential in catalyzing specific chemical reactions (Kai Cui et al., 2017).

Safety And Hazards

4-tert-Butyl-2,6-diisopropylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and is suspected of damaging fertility .

Future Directions

The future directions of research on 4-tert-Butyl-2,6-diisopropylphenol could involve further studies on its endocrine disruption potential . Additionally, its role in inducing hemorrhage in rats has been noted, which could be an area of future investigation .

properties

IUPAC Name

4-tert-butyl-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERVKJDPAKUDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205954
Record name 4-tert-Butyl-2,6-diisopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2,6-diisopropylphenol

CAS RN

57354-65-1
Record name 4-tert-Butyl-2,6-diisopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-2,6-diisopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
T Osamu, H Kogo - Toxicology Letters, 1980 - Elsevier
Male Sprague-Dawley rats were fed with 3,5-di-tert-butylphenol, 2,4-di-tert-buiylphenol, 4-tert-butyl-2,6-diisopropylphenol, 2-tert-butyl-4-sec-butylphenol or 2,6-di-tert-butyl-4-…
Number of citations: 12 www.sciencedirect.com
S Kawano, T Nakao, K Hiraga - The Japanese Journal of …, 1981 - jstage.jst.go.jp
Butylated hydroxytoluene (BHT), a com monly used food antioxidant, induces hypo prothrombinemia and a resultant hemor rhagic death in male rats (1), and these adverse effects of …
Number of citations: 6 www.jstage.jst.go.jp
T Osamu, H Kogo - Toxicology letters, 1981 - Elsevier
Male Sprague-Dawley rats were fed 2,2'-methylenebis(4-ethyl-6-tert-butyl-phenol), 2,2'-methylenebis(4-methyl-6-tert-butylphenol),4,4 '-butylidenebis(3-methyl-6-tert-butylphenol) or 4,4 '-…
Number of citations: 17 www.sciencedirect.com
T Mizutani, I Ishida, K Yamamoto, K Tajima - Toxicology and Applied …, 1982 - Elsevier
In mice, a single ip dose of butylated hydroxytoluene (2,6-di-tert.-butyl-4-methylphenol, BHT) produces a proliferation of alveolar cells and an accompanying increase in lung weight. …
Number of citations: 62 www.sciencedirect.com
M Aznar, C Domeño, C Nerin - Food Packaging and Shelf Life, 2023 - Elsevier
Breast milk storage bags are commonly used to facilitate extended periods of breastfeeding. These bags must meet the necessary safety standards for infant food and comply with …
Number of citations: 2 www.sciencedirect.com
D Wang, Q Hu, M Li, C Wang, M Ji - Arabian Journal of Chemistry, 2016 - Elsevier
Three different technologies, namely, individual activated sludge (AS) biodegradation, powdered activated carbon (PAC) absorption, and a combination of absorption and …
Number of citations: 39 www.sciencedirect.com
SS Jayakar, X Zhou, DC Chiara, C Jarava-Barrera… - Molecular …, 2019 - ASPET
GABA A receptors (GABA A Rs) are targets for important classes of clinical agents (eg, anxiolytics, anticonvulsants, and general anesthetics) that act as positive allosteric modulators (…
Number of citations: 25 molpharm.aspetjournals.org
BQ Wang, ZP Xu, CL Yang - Advanced Materials Research, 2012 - Trans Tech Publ
The lipids from fermented mycelium of G. frondosa were extracted using supercritical flow CO2 and analyzed by GC-MS. There were 24 compounds detected in the lipids and the main …
Number of citations: 2 www.scientific.net
D Roberts, A Feilden, R Barlow, K D'Silva, P Silcock - Application Note, 2016 - gcms.cz
Introduction The investigation of potentially toxic chemical impurities leaching from a wide variety of plastics, polymers, and packaging products destined for pharmaceutical products …
Number of citations: 2 gcms.cz
J Jernberg, J Pellinen, AL Rantalainen - Science of the total environment, 2013 - Elsevier
Qualitative non-target and post-target analysis methods using gas chromatography–time-of-flight mass spectrometry were applied for analysing neutral and acidic organic xenobiotics in …
Number of citations: 13 www.sciencedirect.com

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